1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a member of the pyrazoles family . It is a complex organic compound that contains a pyrazolo[3,4-d]pyrimidin-4-one core structure. This compound is related to other compounds such as 3-(4-amino-1-propan-2-ylpyrazolo pyrimidin-3-yl)-N-(3,4-dihydro-2H-pyrrol-5-yl)benzamide and 2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}pyrido[3,4-d]pyrimidin-4-ol .
Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity. Compounds similar to 1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one showed promising cytotoxicity against tested cancer cell lines in both in vitro and in vivo models .
Chalcogenation Reactions
These compounds have been used in metal-free chalcogenation reactions to synthesize diversely orchestrated derivatives. Such reactions are crucial for creating compounds with potential biological activities .
Cytotoxic Activities
Some pyrazolo[3,4-d]pyrimidine derivatives have shown superior cytotoxic activities against various cancer cell lines, indicating their potential as therapeutic agents .
Protein Kinase Inhibition
Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as promising protein kinase inhibitors. This is significant because protein kinases are targets for the treatment of various diseases .
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to interact with various enzymes and receptors .
Mode of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine core have been reported to interact with their targets through various mechanisms, such as inhibition of enzymatic activity .
Biochemical Pathways
Similar compounds have been reported to affect various cellular processes, including cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have good pharmacokinetic profiles .
Result of Action
Similar compounds have been reported to exhibit cytotoxicity against various cancer cell lines .
properties
IUPAC Name |
1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5(2)12-7-6(3-11-12)8(13)10-4-9-7/h3-5H,1-2H3,(H,9,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRVLCQVOLFELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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